Antibacterial Activity Profile: Quantified Comparison with Vancomycin-Sensitive and -Resistant Enterococcus faecalis Strains
5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine demonstrated equipotent antibacterial activity against both vancomycin-sensitive and vancomycin-resistant strains of Enterococcus faecalis, with identical IC50 values of 2.56E+5 nM (256 µM) against the resistant strain ATCC 51299 and the clinical isolate 09-9, compared to 1.28E+5 nM (128 µM) against the sensitive strain ATCC 29212 [1]. This retention of activity against resistant strains contrasts with vancomycin, which loses efficacy entirely against vancomycin-resistant E. faecalis (MIC typically >32 µg/mL) . The observation that the compound's potency differs by only approximately 2-fold between sensitive and resistant strains suggests a mechanism of action distinct from vancomycin's cell wall targeting.
| Evidence Dimension | Antibacterial IC50 against Enterococcus faecalis strains |
|---|---|
| Target Compound Data | IC50 = 1.28E+5 nM (128 µM) against vancomycin-sensitive ATCC 29212; IC50 = 2.56E+5 nM (256 µM) against vancomycin-resistant ATCC 51299 and 09-9 |
| Comparator Or Baseline | Vancomycin: MIC ≤4 µg/mL against sensitive strains; MIC >32 µg/mL against resistant strains |
| Quantified Difference | Target compound: approximately 2-fold IC50 difference between sensitive and resistant strains; Vancomycin: >8-fold MIC increase (resistance) |
| Conditions | Broth microdilution method, 18-hour incubation |
Why This Matters
This equipotency profile distinguishes the compound from glycopeptide antibiotics and supports its selection for antibacterial screening programs targeting vancomycin-resistant Enterococcus, where cross-resistance is a critical procurement consideration.
- [1] BindingDB. BDBM50497016 (CHEMBL3234397). Antibacterial activity data against Enterococcus faecalis strains. Retrieved from BindingDB. View Source
